双(2,6-二氟-3-(1-氢吡咯-1-基)苯基)钛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

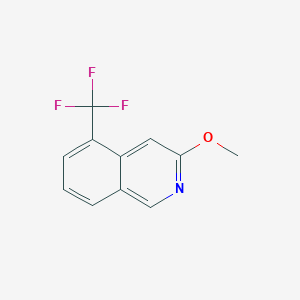

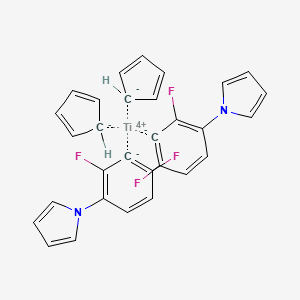

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a useful research compound. Its molecular formula is C30H22F4N2Ti and its molecular weight is 534.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

全息数据存储:IRG 784 用作全息数据存储 PMMA 光聚合物的引发剂。研究发现,聚合物中 IRG 784 的重量比显着影响材料的衍射效率,这对于数据存储应用至关重要 (Liu, Hong, Fan, Zang, & Tan, 2017)。

癌症治疗:对各种二茂钛化合物的研究,包括双(2,6-二氟-3-(1-氢吡咯-1-基)苯基)钛的衍生物,显示了其在癌症治疗中的潜力。这些化合物已针对各种癌细胞系进行了细胞毒性测试,其中一些显示出有希望的结果 (Deally et al., 2010)。

光聚合:已经研究了 IRG 784 引发的甲基丙烯酸甲酯的光聚合。这项研究提供了对光聚合机制的见解,这对于先进材料的开发很有用 (Gao, Xu, Yang, Li, & Feng, 1998)。

抗肿瘤剂:一项针对乙二醇甲醚和乙二醇胺取代的二茂钛化合物的研究,包括双(2,6-二氟-3-(1-氢吡咯-1-基)苯基)钛的衍生物,揭示了它们作为抗肿瘤剂的潜力。这些化合物对各种癌细胞系表现出显着的抗增殖作用 (Strohfeldt, Müller‐Bunz, Pampillón, Sweeney, & Tacke, 2006)。

催化:研究还探讨了使用各种二茂钛化合物作为化学反应中的催化剂,例如羰基化合物的氢硼化。这些催化剂在化学选择性反应中显示出效率 (Oluyadi, Ma, & Muhoro, 2013)。

作用机制

Target of Action

Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene, also known as Irgacure 784, is primarily targeted towards unsaturated prepolymers . These prepolymers play a crucial role in the formation of polymers, which are large molecules made up of repeating subunits known as monomers.

Mode of Action

This compound acts as a photoinitiator, initiating the polymerization of unsaturated resins under the action of visible light or ultraviolet light . It does this by absorbing light and using the energy to break chemical bonds, generating reactive species that can initiate the polymerization process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of unsaturated resins . This process involves the conversion of small unsaturated monomers into large polymer chains. The initiation of this process by Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene leads to the formation of polymers with specific properties, depending on the type of monomers used.

Pharmacokinetics

Instead, its effectiveness is more related to its photoactivity, thermal stability, and low toxicity .

Result of Action

The primary result of the action of Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene is the formation of polymers from unsaturated resins . These polymers can be used in various applications, including the production of coatings, inks, and adhesives .

Action Environment

The action of Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene is influenced by environmental factors such as light and temperature . Its effectiveness as a photoinitiator requires the presence of light, specifically UV or visible light. Additionally, its thermal stability allows it to maintain its effectiveness under varying temperature conditions .

生化分析

Biochemical Properties

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE plays a crucial role in biochemical reactions, particularly as a catalyst in polymerization and cross-coupling reactions . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as polymerases and ligases enhances the efficiency of biochemical reactions, making it a valuable tool in biochemical research .

Cellular Effects

The effects of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it alters cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE exerts its effects through specific binding interactions with biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to bind to active sites of enzymes and alter their activity is a key aspect of its molecular mechanism. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE change over time due to its stability and degradation properties . The compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including damage to organs and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Its role in these pathways highlights its potential as a tool for studying metabolic regulation and enzyme activity .

Transport and Distribution

Within cells and tissues, BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity. The compound’s distribution within tissues is also affected by its binding affinity to various cellular components .

Subcellular Localization

The subcellular localization of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, and endoplasmic reticulum determines its role in regulating cellular processes and biochemical reactions .

属性

| { "1. Design of the Synthesis Pathway": "The synthesis pathway for BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the reaction of 2,6-difluoro-3-(1-hydropyrrol-1-yl)phenylmagnesium bromide with titanocene dichloride.", "2. Starting Materials": [ "2,6-difluoro-3-(1-hydropyrrol-1-yl)phenylmagnesium bromide", "titanocene dichloride" ], "3. Reaction": [ "To a solution of 2,6-difluoro-3-(1-hydropyrrol-1-yl)phenylmagnesium bromide in THF, add titanocene dichloride slowly with stirring.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the mixture to room temperature and quench with saturated ammonium chloride solution.", "Extract the organic layer with ethyl acetate and dry over magnesium sulfate.", "Concentrate the solution to obtain the crude product.", "Purify the product by column chromatography using hexane/ethyl acetate as the eluent." ] } | |

CAS 编号 |

125051-32-3 |

分子式 |

C30H22F4N2Ti |

分子量 |

534.4 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |

InChI |

InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |

InChI 键 |

QHNPPOBPWLEPMT-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |

规范 SMILES |

C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

产品来源 |

United States |

Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?

A: Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.

Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?

A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)